molecular formula C40H48CaN14O12 B1675112 Levomefolate calcium CAS No. 151533-22-1

Levomefolate calcium

Cat. No.: B1675112
CAS No.: 151533-22-1
M. Wt: 957.0 g/mol
InChI Key: JMNIIIQOMSQWJN-ZEXVLMPOSA-L
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Description

Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt form of levomefolic acid. It is the biologically active form of folate, a B-vitamin essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is crucial for cellular division and growth, making it particularly important during periods of rapid growth such as pregnancy and fetal development .

Scientific Research Applications

Levomefolate calcium has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Levomefolate calcium, also known as L-5-MTHF, is the primary biologically active form of folate used at the cellular level . It targets various tissues where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .

Mode of Action

This compound is transported across the membranes, including the blood-brain barrier, into various tissues . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) . This interaction with its targets leads to changes in DNA synthesis, cysteine cycle, and homocysteine regulation .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA synthesis, cysteine cycle, and homocysteine regulation . It is used in the methylation of homocysteine to form methionine and THF . THF is the immediate acceptor of one carbon unit for the synthesis of thymidine-DNA, purines (RNA and DNA), and methionine .

Pharmacokinetics

This compound is water-soluble and primarily excreted via the kidneys . In a study of 21 subjects with coronary artery disease, peak plasma levels were reached in one to three hours following oral or parenteral administration . Peak concentrations were found to be more than seven times higher than folic acid .

Result of Action

The action of this compound results in the formation of methionine and THF from homocysteine . This leads to the regulation of DNA synthesis, cysteine cycle, and homocysteine, which are essential for cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .

Action Environment

Environmental factors such as dietary deficiencies, genetic predisposition, or treatment with medicines that affect folate concentration can influence the action, efficacy, and stability of this compound . For example, low folate levels can be caused by poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .

Future Directions

Levomefolate calcium is being studied for use as a treatment for cardiovascular diseases and as adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is also being used to help manage depression or mood in patients with low folate levels who are already taking an antidepressant or mental health medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomefolate calcium can be synthesized through the reduction of folic acid. The process involves the use of methylenetetrahydrofolate reductase (MTHFR) to convert 5,10-methylenetetrahydrofolate to levomefolate. The calcium salt is then formed by reacting levomefolate with calcium ions .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of folic acid-producing microorganisms, followed by chemical reduction and purification processes. The final product is crystallized to obtain the stable calcium salt form .

Chemical Reactions Analysis

Types of Reactions: Levomefolate calcium primarily undergoes methylation reactions. It acts as a methyl group donor in one-carbon metabolism, which is crucial for DNA synthesis and repair .

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Levomefolate calcium involves the conversion of pteridine-6-carboxylic acid to levomefolate, which is then combined with calcium to form the calcium salt.", "Starting Materials": [ "Pteridine-6-carboxylic acid", "L-glutamic acid", "Tetrahydrofolic acid", "Calcium carbonate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. Pteridine-6-carboxylic acid is converted to dihydropteroic acid via reaction with L-glutamic acid and tetrahydrofolic acid in the presence of enzymes.", "2. Dihydropteroic acid is then reduced to tetrahydropteroic acid using sodium borohydride.", "3. Tetrahydropteroic acid is converted to levomefolate via reaction with L-glutamic acid and enzymes.", "4. Levomefolate is then combined with calcium carbonate in the presence of hydrochloric acid to form levomefolate calcium.", "5. The levomefolate calcium is then purified and crystallized using sodium hydroxide." ] }

CAS No.

151533-22-1

Molecular Formula

C40H48CaN14O12

Molecular Weight

957.0 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1

InChI Key

JMNIIIQOMSQWJN-ZEXVLMPOSA-L

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2]

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY 86-7660;  BAY-86-7660;  BAY86-7660;  BAY 867660;  BAY-867660;  BAY867660;  Levomefolate calcium;  LMCA;  Bodyfolin, Deplin;  L-Methylfolate calcium;  Levomefolate calcium;  Levomefolinate calcium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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